molecular formula C11H12N2O2 B14151420 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one CAS No. 89090-01-7

1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B14151420
CAS No.: 89090-01-7
M. Wt: 204.22 g/mol
InChI Key: VGQWXBZGVYUXMM-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method involves the reaction of phenylhydrazine with acetylacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or methanol as solvents, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Formation of 1-(5-oxo-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one.

    Reduction: Formation of 1-(5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It has also shown potential as an anticancer agent in preliminary studies.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    4,5-Dihydro-1H-pyrazole-1-carboxamide: Studied for its potential as an anticancer agent.

    3,5-Diphenyl-4,5-dihydro-1H-pyrazole: Investigated for its antimicrobial and antifungal activities.

Uniqueness: 1-(5-Hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one stands out due to its hydroxyl group, which can undergo further chemical modifications, enhancing its versatility in synthetic chemistry. Its unique structure also contributes to its diverse biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89090-01-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(5-hydroxy-5-phenyl-4H-pyrazol-1-yl)ethanone

InChI

InChI=1S/C11H12N2O2/c1-9(14)13-11(15,7-8-12-13)10-5-3-2-4-6-10/h2-6,8,15H,7H2,1H3

InChI Key

VGQWXBZGVYUXMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC=N1)(C2=CC=CC=C2)O

Origin of Product

United States

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